molecular formula C16H21N5O4S3 B2678346 2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 1351621-83-4

2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B2678346
CAS No.: 1351621-83-4
M. Wt: 443.56
InChI Key: WINODNYZISIDFF-UHFFFAOYSA-N
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Description

This product, 2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide, is a high-purity chemical compound provided for research and development purposes. Compounds featuring the 1,3,4-thiadiazole core, similar to those found in research compounds (see related structures on PubChem), are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities. The molecular structure of this compound incorporates multiple pharmacophores, including a 1,3,4-thiadiazole ring, sulfonamido, and acetamide functionalities, which are often associated with potential enzyme inhibitory properties. Researchers are exploring these types of complex heterocyclic molecules for various investigative applications. The specific mechanism of action, biological activity, and primary research applications for this particular analog are currently under investigation and should be verified by the researcher. As with many specialized biochemical tools (for example, see entry for N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide), this product is sold on a final basis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S3/c1-21(28(2,24)25)10-13(22)18-15-19-20-16(27-15)26-11-14(23)17-9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINODNYZISIDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves several steps. One common synthetic route starts with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the thiadiazole ring. The resulting thiadiazole intermediate is then reacted with 2-chloroacetyl chloride to introduce the acetamido group. The sulfonamide group is introduced by reacting the intermediate with N-methylmethanesulfonamide. Finally, the phenylethyl group is attached through a nucleophilic substitution reaction with 2-phenylethylamine.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and sulfonamide groups, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds similar to 2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies demonstrated that certain thiadiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation, suggesting their potential as lead compounds for cancer therapy .
  • Specific derivatives have shown promising IC50 values, indicating effective concentration levels required to inhibit cell growth .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Compounds in this class have demonstrated comparable efficacy to standard antibiotics against various pathogens . The structure of the compound facilitates interactions with bacterial enzymes, potentially leading to inhibition of bacterial growth.

Case Study: Anticancer Activity

A study focused on a series of thiadiazole derivatives revealed that specific modifications to the thiadiazole ring significantly enhanced anticancer activity against LoVo and MCF-7 cell lines. The research utilized both in vitro assays and computational modeling to correlate structural features with biological activity .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria. The results indicated that certain compounds exhibited remarkable inhibition rates comparable to traditional antibiotics, suggesting their potential as new therapeutic agents in treating resistant infections .

Mechanism of Action

The mechanism of action of 2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. One known target is the urease enzyme, where the compound acts as an inhibitor. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity for colonization in the human stomach.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of 1,3,4-thiadiazole and oxadiazole derivatives. Below is a detailed comparison with structurally related analogs, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Comparison

Compound Name (CAS No.) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Notable Features Reference
Target Compound 1,3,4-Thiadiazole -N-(2-Phenylethyl)acetamide
-5-[2-(N-Methylmethanesulfonamido)acetamido]
Not specified Not specified Inferred ~3.5–4.5* 4 donors, 8 acceptors* Sulfonamide enhances solubility; phenylethyl increases lipophilicity
2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide (554439-57-5) 1,3,4-Thiadiazole -N-(2-Phenylethyl)acetamide
-5-Benzylamino
C₁₉H₂₀N₄OS₂ 384.5 4.3 2 donors, 6 acceptors Benzylamino group adds aromaticity; moderate lipophilicity
2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide (728939-55-7) 1,3,4-Thiadiazole -N-(2-Phenylethyl)acetamide
-5-Cyclohexylamino
C₁₈H₂₄N₄OS₂ 384.5 Inferred >4.5 2 donors, 6 acceptors Cyclohexylamino increases hydrophobicity and steric bulk
2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (477331-27-4) 1,3,4-Thiadiazole -N-(2-Trifluoromethylphenyl)acetamide
-5-Benzylsulfanyl
C₁₉H₁₅F₃N₄O₂S₃ 492.5 Inferred ~4.5–5.0 1 donor, 6 acceptors Trifluoromethyl enhances metabolic stability; benzylsulfanyl improves thiol-mediated reactivity
2-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(2-Methoxyphenyl)acetamide (484645-99-0) 1,3,4-Oxadiazole -N-(2-Methoxyphenyl)acetamide
-5-2-Furyl
C₁₅H₁₃N₃O₄S 331.35 Inferred ~2.5–3.0 1 donor, 7 acceptors Oxadiazole ring reduces electron density; methoxyphenyl improves solubility
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (499101-97-2) 1,3,4-Thiadiazole -N-(2,4,6-Trimethylphenyl)acetamide
-5-(4-Chlorobenzyl)sulfanyl
C₂₀H₂₀ClN₃OS₃ 457.0 Inferred ~5.0–5.5 1 donor, 6 acceptors Chlorine enhances electronegativity; trimethylphenyl adds steric hindrance
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide (361185-03-7) 1,3,4-Thiadiazole -N-(2-Nitrophenyl)acetamide
-5-Methyl
C₁₁H₁₀N₄O₃S₂ 326.35 Inferred ~2.0–2.5 2 donors, 8 acceptors Nitro group increases electron-withdrawing effects; methyl simplifies substitution

*Estimated based on structural analogs.

Key Insights from Structural Variations

Core Heterocycle :

  • 1,3,4-Thiadiazole (target compound and ): Exhibits higher metabolic stability and sulfur-mediated interactions compared to 1,3,4-oxadiazole .
  • Oxadiazole derivatives (e.g., ) generally show lower logP values due to reduced lipophilicity.

Substituent Effects :

  • Phenylethyl vs. Aryl Groups : Phenylethyl (target compound, ) enhances membrane permeability, while trifluoromethylphenyl () or nitrophenyl () groups improve target binding via electronic effects.
  • Sulfonamide vs. Sulfanyl : The target compound’s sulfonamide group likely improves water solubility compared to sulfanyl derivatives (e.g., ), which are more lipophilic.

Biological Implications :

  • Analogs with chloro (), nitro (), or trifluoromethyl () substituents demonstrate enhanced bioactivity in pesticidal or pharmaceutical contexts due to electronic and steric effects .
  • Compounds with methoxy () or cyclohexyl () groups may exhibit improved pharmacokinetic profiles.

Biological Activity

The compound 2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide represents a novel structure within the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of the compound features a 1,3,4-thiadiazole ring, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the N-methylmethanesulfonamido and phenylethyl groups enhances its pharmacological profile by potentially improving solubility and bioavailability.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their antimicrobial , anti-inflammatory , antitumor , and neuroprotective properties. The specific biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial effects against various bacterial strains. A study highlighted that derivatives of 1,3,4-thiadiazole demonstrated activity against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus .

Compound Bacterial Strain Activity
This compoundE. coliModerate Inhibition
Thiadiazole Derivative AS. aureusStrong Inhibition

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in vitro using PC12 cell lines. Studies have shown that certain thiadiazole derivatives can protect against oxidative stress-induced cell death. For instance, a related compound exhibited a protective effect superior to that of edaravone, a well-known neuroprotective agent .

The mechanism underlying the biological activity of thiadiazole derivatives often involves the inhibition of key enzymes or receptors. For example:

  • Carbonic Anhydrase Inhibition : Some derivatives have shown selective inhibition against carbonic anhydrase II (CA II), which is implicated in various physiological processes .
  • Antioxidant Properties : The ability to scavenge free radicals contributes to the neuroprotective effects observed in cellular models .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study synthesized several 1,3,4-thiadiazole derivatives and tested their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against bacterial strains .
  • Neuroprotection : In a comparative analysis with standard neuroprotective agents, the compound demonstrated significant viability in PC12 cells exposed to neurotoxic agents. This suggests its potential use in treating neurodegenerative diseases .

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